N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide
Description
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Properties
CAS No. |
920277-25-4 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7-,8+/m1/s1 |
InChI Key |
PKDWJPAZIMVYTQ-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(=O)NC(CO)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide can be achieved through several methods. One common approach involves the stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . These reactions typically involve selective transformations to obtain the desired stereoisomers with high optical purity.
Industrial Production Methods
the synthesis of similar compounds often involves large-scale reactions using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and amide groups, which can participate in different chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: This compound shares a similar structure and is known for its antibacterial activity.
(2S,3R)-3-Methylglutamate: Another related compound used in the study of excitatory amino acid transporters.
Uniqueness
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both hydroxyl and amide groups
Biological Activity
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide, a compound with the molecular formula C9H19NO3, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C9H19NO3
- Molecular Weight : 189.136 g/mol
- CAS Number : 920277-25-4
The compound features a stereocenter, which is significant for its biological interactions and efficacy.
Research indicates that this compound may influence various biological pathways:
- Inhibition of Enzymes : The compound has been noted to exhibit inhibitory activity against certain enzymes, which can affect metabolic pathways and cellular responses.
- Cell Signaling Modulation : It appears to modulate signaling pathways related to cell survival and apoptosis, potentially influencing cancer cell viability.
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induces apoptosis via caspase activation |
| DLD1 (Colorectal Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 18.0 | Inhibition of VEGFR-2 kinase activity |
The compound demonstrated significant cytotoxicity in vitro, particularly against HeLa cells, where it induced a notable increase in apoptotic markers and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective activities:
- Mechanisms : It may exert neuroprotective effects through the regulation of oxidative stress and modulation of neurotrophic factors.
- Case Studies : In animal models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal death and improved cognitive function.
Research Findings
A comprehensive study assessed the pharmacological profile of this compound through various assays:
- Flow Cytometry : Used to analyze apoptosis induction in cancer cells.
- Molecular Docking Studies : Identified potential targets within cancer-related pathways.
- Animal Models : Evaluated the compound's efficacy in vivo for neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
